molecular formula C13H13Cl2N3O B14534730 4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine CAS No. 62565-39-3

4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine

Cat. No.: B14534730
CAS No.: 62565-39-3
M. Wt: 298.16 g/mol
InChI Key: WSKXYUOCGGFGFF-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine is a heterocyclic compound that features a pyrazole ring substituted with dichloro and phenyl groups, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dichloro-3-phenyl-1H-pyrazole with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dichloro-3-phenyl-1H-pyrazol-1-yl)morpholine is unique due to the presence of both dichloro and phenyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the morpholine ring enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

62565-39-3

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

4-(4,5-dichloro-3-phenylpyrazol-1-yl)morpholine

InChI

InChI=1S/C13H13Cl2N3O/c14-11-12(10-4-2-1-3-5-10)16-18(13(11)15)17-6-8-19-9-7-17/h1-5H,6-9H2

InChI Key

WSKXYUOCGGFGFF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N2C(=C(C(=N2)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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